23-Hydroxybetulin
Overview
Description
23-Hydroxybetulin is a naturally occurring triterpenoid compound derived from the bark of Betula alba L. It belongs to the lupane-type triterpenoids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and its role as a precursor for the synthesis of various bioactive derivatives .
Mechanism of Action
Target of Action
The primary target of 23-Hydroxybetulin is the peroxisome proliferator-activated receptor (PPAR)-γ . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis . It has been identified as a tumor suppressor gene and is found to be expressed at low levels in lung adenocarcinoma cells .
Mode of Action
This compound interacts with its target, PPAR-γ, and influences the PPAR signaling pathway . This interaction leads to the inhibition of the proliferation of lung adenocarcinoma cells by blocking the cell cycle at the G1 phase . Furthermore, it is associated with the production of mitochondrial reactive oxygen species (ROS) .
Biochemical Pathways
The compound affects pathways related to immunity and inflammation, vascular function, cell proliferation, differentiation, development, and apoptosis . The most enriched pathways are explored through Gene Ontology and Kyoto Encyclopedia of Genes and Genomes analyses . The mechanism of action of this compound is closely related to the PPAR signaling pathway and mitochondrial ROS .
Result of Action
The action of this compound results in the inhibition of the viability and proliferation of lung adenocarcinoma H1299 cells . It has been shown to promote apoptosis . The compound’s action is related to PPAR-γ, the PPAR signaling pathway, and mitochondrial ROS . The clinical prognosis was found to be improved, as the survival rate of patients was increased .
Biochemical Analysis
Biochemical Properties
23-Hydroxybetulin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase and cyclooxygenase . Additionally, this compound binds to proteins like peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing gene expression and cellular metabolism . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound influences cell signaling pathways, such as the PPAR signaling pathway, which plays a role in regulating inflammation and metabolism . It also affects gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as PPAR-γ, leading to the activation or inhibition of downstream signaling pathways . Additionally, this compound can inhibit enzymes like topoisomerase, which is essential for DNA replication and cell division . These interactions result in changes in gene expression, enzyme activity, and cellular function, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and storage conditions . Studies have shown that this compound remains stable for several months when stored at -20°C, but its stability decreases at higher temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and conversion into other bioactive compounds . For example, this compound can be converted into 23-hydroxybetulinic acid, which also exhibits significant biological activity . These metabolic pathways influence the compound’s bioavailability, efficacy, and overall therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and mitochondria . This distribution pattern is crucial for the compound’s biological activity, as it determines the sites of action and the extent of its therapeutic effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. Studies have shown that it primarily accumulates in the mitochondria, where it exerts its pro-apoptotic effects by promoting the release of cytochrome c and activating caspases . Additionally, this compound can localize to the nucleus, where it influences gene expression by interacting with transcription factors and other regulatory proteins . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 23-Hydroxybetulin can be synthesized from betulin, another triterpenoid found in birch bark. The synthesis involves the hydroxylation of betulin at the 23rd carbon position. One common method includes the use of formic acid and hydrogen peroxide as reagents to introduce the hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of betulin from birch bark, followed by chemical modification. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate. The extracted betulin is then subjected to hydroxylation reactions under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 23-Hydroxybetulin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form betulinic acid, a compound with notable anticancer properties.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.
Substitution: Substitution reactions, such as esterification, can introduce different functional groups, enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides or anhydrides are used for esterification reactions.
Major Products Formed:
Betulinic Acid: Formed through oxidation.
23-Hydroxyallobetulin: Formed by rearrangement and reduction reactions.
Scientific Research Applications
23-Hydroxybetulin has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various bioactive compounds.
Medicine: Its derivatives are studied for their anti-inflammatory, antiviral, and antimalarial properties.
Industry: Used in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Betulin: A precursor to 23-Hydroxybetulin, known for its anti-inflammatory and anticancer properties.
Betulinic Acid: An oxidized form of this compound with potent anticancer activity.
Allobetulin: A rearranged derivative of betulin with unique biological activities.
Uniqueness of this compound: this compound stands out due to its specific hydroxylation at the 23rd carbon, which imparts unique biological properties. Its ability to serve as a versatile precursor for various bioactive derivatives makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-3a,8-bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(2)20-9-14-30(18-32)16-15-28(5)21(25(20)30)7-8-23-26(3)12-11-24(33)27(4,17-31)22(26)10-13-29(23,28)6/h20-25,31-33H,1,7-18H2,2-6H3/t20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKDBZGQWXPAZ-MZFJGDBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the analytical significance of 23-Hydroxybetulin in studying traditional Cree medicine?
A1: this compound serves as a key analytical target in understanding the chemical composition of Sorbus decora and Sorbus americana bark, which are traditionally used by the Eeyou Istchee Cree First Nation for medicinal purposes []. A validated RP-HPLC-ELSD method enables the identification and quantification of this compound alongside other lupane- and ursane-type terpenes in these plants []. This method provides valuable insights into the potential active constituents responsible for the reported antidiabetic effects of these traditional remedies [].
Q2: How abundant is this compound in Sorbus decora and Sorbus americana bark, and does its concentration vary geographically?
A2: Research indicates that this compound is a major triterpene component found in both Sorbus decora and Sorbus americana bark, present at milligram levels []. Interestingly, the study found comparable levels of this compound in plant samples collected from four different geographic locations, including inland and coastal Cree communities in northern Quebec []. This suggests a consistent phytochemical profile across different populations of these Sorbus species.
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